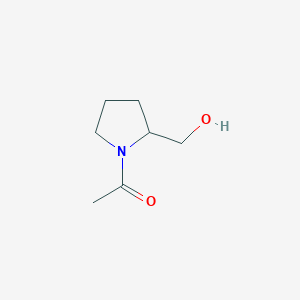

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone

描述

Conformational Flexibility

The pyrrolidine ring adopts a twisted envelope conformation to minimize steric strain. Density Functional Theory (DFT) calculations suggest that the hydroxymethyl group prefers an equatorial orientation relative to the ring plane, stabilizing the structure via intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups .

| Key Structural Parameters | Value |

|---|---|

| Bond length (C=O) | 1.21 Å |

| Dihedral angle (N-C-CO) | 120.5° |

| Torsional barrier (pyrrolidine) | ~20–30 kJ/mol |

Crystallographic Studies and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction data (space group P2₁/n) reveal a monoclinic lattice with unit cell parameters:

Hydrogen Bonding Network

The hydroxyl group forms intermolecular hydrogen bonds with adjacent carbonyl oxygen atoms (O···H-O distance: 2.68 Å), creating a layered supramolecular architecture. The nitrogen atom in the pyrrolidine ring participates in weak C-H···N interactions (3.12 Å), further stabilizing the crystal lattice .

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

属性

IUPAC Name |

1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVOVAHJAHGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338763 | |

| Record name | 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-68-0 | |

| Record name | 1-(2-Hydroxymethylpyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes Overview

The preparation of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone typically involves two key steps:

- Introduction of the hydroxymethyl group at the 2-position of the pyrrolidine ring.

- Acetylation of the pyrrolidine nitrogen to form the ethanone moiety.

Two main synthetic strategies are reported:

1.1 Direct Functionalization of Pyrrolidine

- Starting from pyrrolidine, selective hydroxymethylation at the 2-position can be achieved by reaction with formaldehyde or related hydroxymethyl donors under controlled conditions.

- The resulting 2-(hydroxymethyl)pyrrolidine intermediate is then acetylated using acetyl chloride or acetic anhydride in the presence of a base or Lewis acid catalyst to yield the target compound.

1.2 Stepwise Synthesis via Protected Intermediates

- Protection of the pyrrolidine nitrogen followed by regioselective hydroxymethylation at the 2-position.

- Subsequent deprotection and acetylation of the nitrogen to afford this compound.

Industrial scale methods optimize these steps to maximize yield and purity, often employing purification techniques such as recrystallization or chromatography.

Detailed Reaction Conditions and Parameters

Based on reported synthetic protocols and optimization studies, the following table summarizes optimal reaction parameters for the key steps:

| Step | Parameter | Optimal Condition | Notes |

|---|---|---|---|

| Hydroxymethylation | Reagent | Formaldehyde or paraformaldehyde | Controlled addition to avoid overreaction |

| Solvent | Methanol, ethanol, or aqueous medium | Polar solvents favor hydroxymethylation | |

| Temperature | 0–25°C | Mild conditions to prevent side reactions | |

| Reaction Time | 12–24 hours | Monitored by TLC or NMR | |

| Acetylation of Nitrogen | Reagent | Acetyl chloride or acetic anhydride | Acetyl chloride preferred for reactivity |

| Catalyst/Base | Lewis acid (e.g., AlCl₃) or base (e.g., triethylamine) | Catalyst choice affects selectivity | |

| Solvent | Dichloromethane (anhydrous) | Anhydrous conditions improve yield | |

| Temperature | 0–5°C initially, then room temperature | Low temp minimizes side reactions | |

| Reaction Time | 12–24 hours | Stirring under inert atmosphere |

Purification and Characterization

Purification: After reaction completion, the mixture is typically quenched with water or dilute acid/base, followed by extraction with organic solvents such as dichloromethane. Drying agents (e.g., Na2SO4) are used before concentration under reduced pressure. Final purification is achieved by recrystallization or column chromatography (silica gel, ethyl acetate/hexane mixtures).

Characterization: The compound is characterized by spectroscopic techniques:

- ¹H and ¹³C NMR spectroscopy to confirm substitution pattern and acetylation.

- FT-IR spectroscopy to identify carbonyl (~1700 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups.

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography can be used for definitive structural confirmation when crystals are available.

Mechanistic Insights

- The hydroxymethylation likely proceeds via nucleophilic addition of the pyrrolidine ring’s 2-position to formaldehyde, forming a hydroxymethyl substituent.

- Acetylation of the nitrogen involves nucleophilic attack on acetyl chloride or anhydride, facilitated by a base or Lewis acid catalyst, forming the ethanone moiety at the nitrogen.

Comparative Data Table: Key Synthetic Parameters

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydroxymethylation | Pyrrolidine + formaldehyde, MeOH, 25°C, 24 h | 65–80 | >95 | Controlled addition critical |

| Acetylation | Acetyl chloride, AlCl₃, DCM, 0–5°C, 18 h | 70–85 | >98 | Anhydrous conditions improve yield |

| Purification | Recrystallization or silica gel chromatography | N/A | >99 | Final purity depends on method |

Research Findings and Recommendations

- Yield Optimization: Anhydrous, low-temperature acetylation with Lewis acid catalysts improves yield and minimizes side products.

- Solvent Effects: Polar solvents favor hydroxymethylation, while non-polar solvents improve acetylation selectivity.

- Stability Considerations: The compound is sensitive to moisture and light; storage under desiccated and dark conditions is recommended.

- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

化学反应分析

Types of Reactions

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学研究应用

1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Key Observations:

Positional Isomerism: The 2-hydroxymethyl substitution (target compound) vs. 3-hydroxymethyl () alters steric and electronic properties.

Pyridine vs. Hydroxymethyl Substituents :

- Pyridine-containing analogs (e.g., ) exhibit stronger enzyme inhibition due to aromatic π-π interactions, whereas the hydroxymethyl group in the target compound may prioritize solubility and polar interactions .

Amino vs. Hydroxyl Functional Groups: Compounds with amino side chains (e.g., ) show enhanced antiproliferative or antiviral activity, likely due to basic nitrogen atoms participating in receptor binding.

Complexity of Side Chains: Bulkier substituents (e.g., isobutylamino in ) improve target specificity but may reduce bioavailability. The hydroxymethyl group offers a balance between simplicity and functionality .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone | 1-(2-Pyridinyl-pyrrolidin-1-yl)ethanone Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | 143.18 | 143.18 | 220–250 |

| LogP (Predicted) | -0.5 | -0.3 | 1.2–2.5 |

| Solubility in Water | High | Moderate | Low |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 0–1 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with pyrrolidine derivatives functionalized at the 2-position. For hydroxymethyl substitution, consider protecting group strategies (e.g., silylation) to prevent side reactions during acylation.

- Step 2 : Acylate the pyrrolidine nitrogen using acetyl chloride or anhydride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Step 3 : Deprotect the hydroxymethyl group using mild acidic conditions (e.g., TFA/water).

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (0–25°C) and stoichiometry (1.2–1.5 eq acylating agent) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against standards.

- Structural Confirmation :

- NMR : Assign peaks for the pyrrolidine ring (δ 1.5–3.5 ppm), hydroxymethyl (δ 3.5–4.5 ppm), and acetyl group (δ 2.1–2.3 ppm for CH3).

- HRMS : Verify molecular ion [M+H]+ at m/z 158.118 (calculated for C7H13NO2).

- Crystallography : If crystals form, conduct single-crystal X-ray diffraction to resolve stereochemistry .

Q. What are the key safety considerations for handling this compound?

- Risk Mitigation :

- Hazards : Limited toxicological data (similar pyrrolidine derivatives show respiratory and skin irritation; see R37/38 codes in ).

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight :

- The hydroxymethyl group enhances hydrogen-bonding capacity, potentially stabilizing transition states. Compare reactivity with non-hydroxylated analogs (e.g., 1-pyrrolidinylethanone) using kinetic studies.

- Experimental Design :

- Kinetics : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) via stopped-flow spectroscopy.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and activation barriers .

Q. What strategies can elucidate the compound’s potential as a protease inhibitor (e.g., USP14)?

- Biological Screening :

- Assay 1 : Use fluorescence-based enzymatic assays (e.g., Ub-AMC substrate cleavage by USP14) to measure IC50. Include IU1 ( ) as a positive control.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrrolidine substituents (e.g., methyl, nitro) and compare inhibition profiles.

- Docking Studies : Simulate binding poses in USP14’s active site (PDB: 2AYO) using AutoDock Vina .

Q. How can conflicting data on thermodynamic properties (e.g., sublimation enthalpy) be resolved?

- Data Reconciliation :

- Reproducibility : Repeat sublimation experiments (e.g., Knudsen effusion method) under controlled humidity and temperature.

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS) and literature values for structurally related compounds (e.g., 2-acetylpyrrole in ).

- Uncertainty Analysis : Quantify error margins from instrumental precision (±1.0 kJ/mol) and sample purity .

Contradictions & Limitations

- Synthetic Yields : reports ~70% yields for analogous acylation reactions, while notes variability due to steric effects. Recommend iterative optimization.

- Hazard Classification : Discrepancies exist between "not classified" () and "harmful if swallowed" ( ). Assume precautionary R22/R37/38 labeling until compound-specific data is available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。